5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C19H32ClIN2Si2 and its molecular weight is 507 g/mol. The purity is usually 95%.
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Biological Activity
5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
The compound is characterized by the following structural formula:
It features a pyrrolo-pyridine core modified with chlorinated and iodinated substituents, as well as triisopropylsilyl and trimethylsilyl groups, which may influence its biological activity and solubility.
Anticancer Properties
Recent studies have focused on the anticancer properties of this compound. The compound has demonstrated significant antiproliferative effects against various human cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- ERK Signaling Pathway Inhibition : The compound has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This inhibition results in reduced cell proliferation and induction of apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can induce G2/M phase arrest in cancer cells, thereby preventing further cell division and promoting apoptosis .
- Apoptosis Induction : The compound triggers apoptosis through the regulation of apoptosis-related proteins, enhancing the efficacy of existing chemotherapy agents .
Study 1: In Vitro Evaluation
In a recent study published in a peer-reviewed journal, researchers evaluated the antiproliferative activity of various derivatives of pyrrolo-pyridine compounds, including this compound. The study found that this compound exhibited superior activity compared to other derivatives, particularly against MGC-803 cells, with an IC50 value significantly lower than that of traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications to the silyl groups significantly affected biological activity. The presence of triisopropylsilyl and trimethylsilyl groups was found to enhance solubility and bioavailability, which are critical for effective drug design .
Properties
IUPAC Name |
(5-chloro-6-iodo-4-trimethylsilylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32ClIN2Si2/c1-12(2)25(13(3)4,14(5)6)23-11-10-15-17(24(7,8)9)16(20)18(21)22-19(15)23/h10-14H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKXEXIAUBBVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=C(N=C21)I)Cl)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClIN2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120966 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-71-3 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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